molecular formula C15H15NO2 B10970281 N-benzyl-3-methoxybenzamide

N-benzyl-3-methoxybenzamide

Cat. No.: B10970281
M. Wt: 241.28 g/mol
InChI Key: GIDKNTONPHNFRB-UHFFFAOYSA-N
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Description

N-benzyl-3-methoxybenzamide is an organic compound with the molecular formula C15H15NO2 It belongs to the class of benzamides, which are organic compounds containing a carboxamido substituent attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-3-methoxybenzamide can be synthesized through the direct condensation of 3-methoxybenzoic acid and benzylamine. The reaction typically involves the use of a coupling reagent such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) under mild conditions . Another method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4), which provides a green and efficient pathway for the preparation of benzamide derivatives .

Industrial Production Methods

Industrial production of this compound may involve the use of catalytic processes, such as copper-based metal-organic frameworks to promote oxidative couplings. This methodology has been successfully applied to the preparation of similar compounds with high yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-methoxybenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Substitution: N-bromosuccinimide (NBS) in the presence of a radical initiator.

Major Products Formed

    Oxidation: Benzoic acids.

    Substitution: Benzylic halides, such as benzyl bromide.

Scientific Research Applications

Comparison with Similar Compounds

N-benzyl-3-methoxybenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to undergo a range of reactions and interact with different molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-benzyl-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-18-14-9-5-8-13(10-14)15(17)16-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDKNTONPHNFRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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